molecular formula C4H13N3<br>NH2CH2CH2NHCH2CH2NH2<br>C4H13N3 B155796 Diethylenetriamine CAS No. 111-40-0

Diethylenetriamine

Cat. No. B155796
CAS RN: 111-40-0
M. Wt: 103.17 g/mol
InChI Key: RPNUMPOLZDHAAY-UHFFFAOYSA-N
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Description

Diethylenetriamine (DETA) is a polyamine compound that has been extensively studied due to its versatile applications in various fields. It is a colorless to yellowish liquid with an ammonia-like odor and is soluble in water and organic solvents. DETA is used as a chelating agent, a building block in chemical synthesis, and has been incorporated into materials for environmental remediation, particularly in the adsorption of heavy metals from wastewater .

Synthesis Analysis

The synthesis of diethylenetriamine-based compounds often involves the amination of substrates. For instance, diethylenetriamine-bacterial cellulose (EABC) was synthesized by amination with diethylenetriamine on bacterial cellulose, which was then used to investigate the adsorption properties for Cu(II) and Pb(II) . The synthesis of DETA complexes can be straightforward, as seen in the preparation of nitrosylruthenium(III) complexes containing diethylenetriamine, which were prepared from hydrous RuX3·NO and diethylenetriamine .

Molecular Structure Analysis

The molecular structure of diethylenetriamine complexes has been elucidated using various techniques, including X-ray diffraction. For example, the crystal and molecular structures of nitrosylruthenium(III) complexes containing diethylenetriamine were determined, revealing the coordination mode of diethylenetriamine as a ligand . Similarly, the crystal structure of a gold complex with diethylenetriamine showed an infinite linear polymer based on weak gold–gold contacts .

Chemical Reactions Analysis

Diethylenetriamine is known for its reactivity in chemical reactions. It has been used for the direct cleavage of unactivated carbamates and ureas without the need for additional reagents or catalysts, showcasing its effectiveness and chemoselectivity . The reactivity of diethylenetriamine also extends to its ability to form stable complexes with cellulose, which can be analyzed through X-ray data .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethylenetriamine and its complexes are of significant interest. The adsorption properties of EABC for heavy metals were studied, showing that the adsorption kinetics and isotherms could be well described by the pseudo-second-order rate model and the Langmuir model, respectively . The crystal structures of diethylenetriamine salts with organic acids revealed extensive hydrogen bonding and other non-covalent interactions, contributing to their three-dimensional framework structures .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Carbamates and Ureas Cleavage : DETA is effective in directly cleaving unactivated carbamates and ureas without the need for additional reagents or catalysts. It allows chemoselective cleavage even in the presence of amides (Noshita et al., 2016).

Environmental Applications

  • Adsorption of Heavy Metals : DETA-modified bacterial cellulose shows promising properties for the adsorption of heavy metals like Cu(II) and Pb(II) from wastewater, contributing to environmental remediation efforts (Shen et al., 2009).
  • Air Pollution Control : DETA solutions have been explored for stack gas desulfurization in air pollution control, offering potential reductions in steam consumption in absorption/stripping processes (Thorn & Rochelle, 1982).

Carbon Dioxide Capture

  • CO2 Absorption in Non-Aqueous Systems : Utilizing DETA hydrobromide in polyethylene glycol for CO2 capture shows high CO2 capacity with potential applications in environmental technologies (Chen & Hu, 2017).

Nanotechnology and Material Science

  • Photocatalytic Applications : DETA influences the morphology of nano-ZnOs, which are used for photocatalytic degradation of pollutants. This highlights its role in advancing nanomaterial synthesis and environmental cleanup technologies (Chen et al., 2015).

Genotoxicity Studies

  • Sister Chromatid Exchange Frequency : DETA, along with Sodium Nitroprusside, was investigated for genotoxic effects using the sister chromatid exchange technique in human lymphocytes, showing an inhibiting effect on cell kinetics (Perkowska et al., 2001).

Metal Ion Interaction Studies

  • Selective Removal of Heavy Metals : DETA-functionalized polymeric adsorbents exhibit selective removal of copper and lead ions from aqueous solutions, indicating its potential for water or wastewater treatment (Liu, Bai, & Ly, 2008).

Safety And Hazards

DETA is harmful if swallowed and in contact with skin. It causes severe skin burns and eye damage. It may cause an allergic skin reaction. It is fatal if inhaled and may cause respiratory irritation .

Future Directions

The global DETA market stood at approximately 36.4 million tonnes in 2022 and is anticipated to grow at a CAGR of 5.80% during the forecast period until 2032 . The DETA market is projected to grow from USD178.684 Billion in 2023 to USD 260.0015441 billion by 2032 .

properties

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine
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InChI

InChI=1S/C4H13N3/c5-1-3-7-4-2-6/h7H,1-6H2
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InChI Key

RPNUMPOLZDHAAY-UHFFFAOYSA-N
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Canonical SMILES

C(CNCCN)N
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Molecular Formula

C4H13N3, Array
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Related CAS

56329-47-6 (diacetate), 68444-11-1 (tri-hydrofluoride)
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DSSTOX Substance ID

DTXSID2025050
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Molecular Weight

103.17 g/mol
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Physical Description

Diethylenetriamine appears as a yellow liquid with an ammonia-like odor. Less dense than water. Corrosive to metals and tissue. Vapors heavier than air. Burns, although possibly difficult to igntie. Toxic oxides of nitrogen produced during combustion. Used as a solvent for plastics and dyes and in chemical synthesis., Liquid; NKRA, Colorless to yellow liquid with a strong, ammonia-like odor; Note: Hygroscopic (i.e., absorbs moisture from the air); [NIOSH], Liquid, COLOURLESS-TO-YELLOW VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless to yellow liquid with a strong, ammonia-like odor., Colorless to yellow liquid with a strong, ammonia-like odor. [Note: Hygroscopic (i.e., absorbs moisture from the air).]
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Boiling Point

405 °F at 760 mmHg (NTP, 1992), 207 °C @ 760 MM HG, 207.00 °C. @ 760.00 mm Hg, 207 °C, 405 °F
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Flash Point

215 °F (NTP, 1992), 101 °C, 101.7 °C (Open cup), 97 °C c.c., 102 °C o.c., 208 °F
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Solubility

Very soluble (NTP, 1992), SOL IN ALL PROP IN WATER & ALC; INSOL IN ETHER; SOL IN PETROLEUM ETHER, SOL IN HYDROCARBONS, miscible with water, methanol, acetone, ether, and benzene, but insoluble in heptane, water solubility = 1X10+6 mg/l, 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

0.954 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9586 @ 20 °C/20 °C, Relative density (water = 1): 0.96, 0.96
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Vapor Density

3.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.56 (AIR= 1), Relative vapor density (air = 1): 3.56, 3.48
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Vapor Pressure

0.22 mmHg at 68 °F (NTP, 1992), 0.23 [mmHg], Vapor pressure: 0.23 mm Hg at 25 °C, 0.232 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 37, 0.4 mmHg
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Mechanism of Action

... The mechanism of action /for pulmonary or dermal sensitization/ is probably a cross-linking of proteins with bifunctional amine groups.
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Product Name

Diethylenetriamine

Color/Form

YELLOW LIQUID, Colorless liquid, Colorless to yellow liquid ... [Note: Hygroscopic (i.e., absorbs moisture from the air)].

CAS RN

111-40-0
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Melting Point

-38 °F (NTP, 1992), -39 °C, -38 °F
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Synthesis routes and methods

Procedure details

122.5 g of methylglycol, 83.3 g of a 60% strength aqueous solution of dimethyldiallylammonium chloride and 50 g of dimethylaminoethyl methacrylate are initially placed in a 700 ml 4-necked flask, equipped with an anchor stirrer, a thermometer, a reflux condenser and a gas inlet tube, and the pH of the mixture is adjusted to a value of 8.5 with 3.8 g of glacial acetic acid. Nitrogen is then passed in, the mixture is heated to an internal temperature of 80° C. and 0.2 g of 2,2'-azobis-(2-amidinopropane) dihydrochloride is added at an internal temperature of 60° C. and copolymerization is carried out within the temperature range from 76° to 80° C. Stirring is then continued for a further 2 hours. 22 g of a condensation product formed from 1 mol of adipic acid and 1 mol of diethylenetriamine are then added, followed by 2.052 g of epichlorohydrin in the form of a 10% strength solution in ethanol. Crosslinking of the copolymers is complete after stirring for 10 to 20 minutes at 70° C. The pH of the solution is then adjusted to a value of 7.0 by adding 1.5 g of H2SO4 (diluted with water in the ratio 1:1).
[Compound]
Name
methylglycol
Quantity
122.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylenetriamine
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Citations

For This Compound
79,200
Citations
A Hartono, EF da Silva, HF Svendsen - Chemical Engineering Science, 2009 - Elsevier
A string of discs contactor was used to measure the kinetics CO 2 absorption in unloaded aqueous solution with the diethylenetriamine (DETA) concentrations ranging between 1.0 and …
Number of citations: 143 www.sciencedirect.com
A Hartono, HF Svendsen - The Journal of Chemical Thermodynamics, 2009 - Elsevier
Densities and viscosities of aqueous DETA solutions were measured for the entire concentration range and for the temperature range between (293.15 and 363.15)K. The excess molar …
Number of citations: 75 www.sciencedirect.com
RM Cigala, M Cordaro, F Crea… - Industrial & …, 2014 - ACS Publications
Diethylenetriamine-N,N,N′,N″,N″-pentakis(methylenephosphonic acid) (DTPMPA) is used in a wide range of industrial applications, mainly because of its binding ability toward …
Number of citations: 34 pubs.acs.org
PC Junk, JW Steed - Inorganica chimica acta, 2007 - Elsevier
… In this contribution, we report a structural study of diethylenetriamine complexes of the late transition ions Ni 2+ , Cu 2+ and Zn 2+ with emphasis on Ni 2+ . We report herein the X-ray …
Number of citations: 25 www.sciencedirect.com
W Qu, D He, Y Guo, Y Tang, J Shang, L Zhou… - … Science and Pollution …, 2019 - Springer
Novel adsorbent, diethylenetriamine-grafted Spirodela polyrhiza (DSP), was synthesized via modifying natural S. polyrhiza (SP) with diethylenetriamine by cross-linking with …
Number of citations: 17 link.springer.com
H Lavrenyuk, O Mykhalichko, B Zarychta… - Journal of Molecular …, 2015 - Elsevier
… diethylenetriamine amounts to 97 C, then diethylenetriamine … In other words, inflammable diethylenetriamine (a hardener … of cupric sulfate linked with diethylenetriamine. It is necessary …
Number of citations: 32 www.sciencedirect.com
A Hartono - 2009 - ntnuopen.ntnu.no
Absorption of CO2 with amine-based absorbents is an established and proven technology. Unfortunately, it is still very energy intensive and has high capital costs. The overall …
Number of citations: 10 ntnuopen.ntnu.no
N Mittal, A Samanta, P Sarkar… - Energy Science & …, 2015 - Wiley Online Library
In this work, the performance of N‐(3‐trimethoxysilylpropyl)diethylenetriamine (DAEAPTS)‐grafted mesoporous SBA‐15 adsorbent for postcombustion carbon capture was studied. Wet …
Number of citations: 56 onlinelibrary.wiley.com
C Chen, ZK Chan, CW Yeh, JD Chen - Structural Chemistry, 2008 - Springer
… reactions of diethylenetriamine and nicotinic acid with Cu(ClO 4 ) 2 … diethylenetriamine and bidentate nicotinate ligands with the coordination mode II. The tridentate diethylenetriamine …
Number of citations: 17 link.springer.com
NF Curtis, HKJ Powell - Journal of the Chemical Society A: Inorganic …, 1968 - pubs.rsc.org
… of these and other previously reported diethylenetriamine complexes are reported, and … ALTHOUGH there have been several studies of solution equilibria 1,2 of diethylenetriamine […
Number of citations: 30 pubs.rsc.org

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